molecular formula C17H19Cl2N3O B1423823 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride CAS No. 1187927-94-1

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

Cat. No.: B1423823
CAS No.: 1187927-94-1
M. Wt: 352.3 g/mol
InChI Key: LVMSJNKHRHJAOE-UHFFFAOYSA-N
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Description

2-(4-Piperazin-1-yl-phenyl)-benzooxazole dihydrochloride is a chemical research compound with the CAS Number 885275-02-5 and a molecular formula of C17H17N3O . This small molecule features a benzoxazole scaffold linked to a phenylpiperazine group, a structure recognized in medicinal chemistry for its potential in neuroscience and oncology research. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating in vitro experimental protocols. Benzoxazole derivatives are investigated as key scaffolds for developing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors are crucial for studying the cholinergic hypothesis of Alzheimer's disease, and compounds with structures similar to 2-(4-Piperazin-1-yl-phenyl)-benzooxazole have shown potent, mixed-type dual inhibitory activity, binding to both catalytic and peripheral anionic sites of the enzymes . Furthermore, the piperazine moiety is a privileged structure in drug discovery, known to contribute to significant pharmacological activities across diverse areas, including anticancer research . Piperazine-based fragments are commonly incorporated into molecular designs to improve ligand interactions with target proteins . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSJNKHRHJAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Piperazin-1-yl-phenyl)-benzooxazole Core

One common approach starts from 2-chlorobenzoxazole, which undergoes nucleophilic aromatic substitution with piperazine:

  • Reagents: 2-chlorobenzoxazole and piperazine hydrate.
  • Solvent: Dichloromethane (CH2Cl2) or acetonitrile.
  • Conditions: Cooling to 0°C to control reactivity and minimize side reactions.
  • Outcome: Formation of 2-(piperazin-1-yl)benzoxazole intermediate.

This method was reported to yield the desired product efficiently, although care must be taken to avoid over-alkylation of the piperazine ring.

Introduction of the Phenyl Group

The phenyl substituent at the 4-position of the piperazine ring is introduced via reaction with a suitable halogenated phenyl derivative or through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination):

  • Reagents: 4-halophenyl derivatives or activated phenyl halides.
  • Catalysts: Palladium complexes, bases such as potassium carbonate.
  • Solvents: Acetonitrile or dichloromethane.
  • Conditions: Controlled temperature (room temperature to reflux).
  • Outcome: Formation of 2-(4-piperazin-1-yl-phenyl)-benzooxazole.

This step requires optimization to maximize yield and reduce by-products.

Formation of Dihydrochloride Salt

The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid:

  • Reagents: Anhydrous or aqueous HCl.
  • Solvent: Ethanol or water.
  • Conditions: Stirring at room temperature.
  • Outcome: Crystallization of the dihydrochloride salt, improving solubility and stability.

This salt formation is crucial for biological applications.

Step Reactants Conditions Product Yield (%) Notes
1 2-Chlorobenzoxazole + Piperazine hydrate CH2Cl2, 0°C, stirring 2-(Piperazin-1-yl)benzoxazole 70-90 Avoid over-alkylation
2 2-(Piperazin-1-yl)benzoxazole + 4-halophenyl derivative Pd catalyst, K2CO3, MeCN, reflux 2-(4-Piperazin-1-yl-phenyl)-benzooxazole 65-85 Cross-coupling step
3 Free base + HCl Ethanol, room temp 2-(4-Piperazin-1-yl-phenyl)-benzooxazole dihydrochloride >90 Salt formation
  • Bromomethylation followed by substitution: Starting from benzoxazole derivatives, bromomethylation at the 5-position followed by nucleophilic substitution with phenylpiperazine has been reported. This method involves radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide under halogen lamp irradiation, followed by substitution.

  • Green chemistry methods: Base-induced nucleophilic substitution reactions in ethanol using less toxic reagents and solvents have been explored for related piperazine derivatives, offering environmentally friendly alternatives.

  • Reaction yields depend strongly on solvent choice, temperature, and base used. For example, potassium carbonate and sodium hydroxide are commonly used bases in nucleophilic substitution steps.

  • Over-alkylation of the piperazine ring is a common side reaction, which can be minimized by controlling stoichiometry and reaction time.

  • The dihydrochloride salt form exhibits enhanced aqueous solubility, which is critical for biological assays and pharmacological evaluation.

Parameter Typical Conditions Impact on Synthesis
Starting material 2-Chlorobenzoxazole or bromomethyl benzoxazole Determines substitution site
Nucleophile Piperazine hydrate or phenylpiperazine Controls substitution pattern
Solvent Dichloromethane, acetonitrile, ethanol Influences reaction rate and purity
Base K2CO3, NaOH Facilitates nucleophilic substitution
Temperature 0°C to reflux Controls reaction kinetics and side reactions
Catalyst Pd complexes (for cross-coupling) Enables C-N bond formation
Salt formation HCl in ethanol or water Enhances solubility and stability

The preparation of 2-(4-piperazin-1-yl-phenyl)-benzooxazole dihydrochloride involves a multi-step synthetic route centered on nucleophilic aromatic substitution and cross-coupling chemistry. Careful control of reaction parameters such as solvent, temperature, and reagent ratios is essential to achieve high yields and purity. The final dihydrochloride salt form improves solubility, facilitating its use in biological research. Advances in green chemistry and alternative synthetic routes continue to enhance the efficiency and environmental profile of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit histone deacetylases (HDACs), particularly HDAC6, which is involved in cancer cell proliferation and survival .
    • Mechanism of Action : The compound induces cell cycle arrest in the S-phase, thereby inhibiting cancer cell growth without significantly inducing apoptosis .
  • Antimicrobial Properties :
    • The compound has been studied for its potential antimicrobial activities, showing efficacy against various bacterial strains. Its structural features contribute to enhanced antimicrobial efficacy .
  • Neurological Disorders :
    • Ongoing research is exploring the compound's potential as a therapeutic agent for neurological disorders, leveraging its ability to modulate specific molecular targets within the nervous system.

The biological activity of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in disease pathways.
  • Cell Cycle Modulation : It influences cell cycle dynamics, particularly in cancer cells, leading to growth inhibition .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. Its role as an intermediate in the development of new materials and pharmaceuticals highlights its versatility in industrial applications.

Anticancer Research

A study demonstrated that 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride exhibited selective cytotoxicity against lung cancer cells (A549) with IC50 values indicating effective inhibition of cell growth. Molecular modeling studies provided insights into binding interactions with HDAC6, suggesting higher binding affinity compared to other isoforms .

Antimicrobial Studies

Research indicated that derivatives similar to this compound displayed moderate to good antimicrobial activity against various bacterial strains. For example, minimum inhibitory concentrations (MIC) were recorded at 12 µg/mL for E. coli and 10 µg/mL for S. aureus, showcasing the compound’s potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Differences

The compound’s benzooxazole group distinguishes it from other piperazine-containing dihydrochlorides. For example:

  • Levocetirizine dihydrochloride (CAS 130018-87-0) replaces the benzooxazole with an acetic acid-ether chain, enabling antihistamine activity via H1 receptor antagonism .
  • Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) feature azo (-N=N-) and amidine groups, making them suitable as polymerization initiators rather than pharmaceuticals .
Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Core Structure Functional Groups Primary Application
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride ~461* Benzooxazole Piperazine, Dihydrochloride Hypothetical CNS agent
Levocetirizine dihydrochloride 461.81 Diphenylmethane Piperazinyl-ethoxyacetic acid Antihistamine (H1 blocker)
2,2’-azobis[...]dihydrochloride 500–600† Azoamidine Azo group, Amidines Radical polymerization

*Estimated based on structural analogs. †Varies by substituents .

Pharmacological and Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits high water solubility, akin to levocetirizine dihydrochloride, which is critical for oral bioavailability .
  • Receptor Affinity: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors.
  • Stability : Benzooxazole’s fused ring system may confer greater thermal and oxidative stability than azoamidine initiators, which require controlled conditions to prevent premature decomposition .

Research Findings and Gaps

  • Comparative Bioavailability : Dihydrochloride salts generally exhibit 20–30% higher solubility than free bases, as seen in levocetirizine, but metabolic pathways (e.g., CYP450 interactions) remain unstudied for the target compound .

Biological Activity

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride (CAS No. 1187927-94-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzooxazole moiety linked to a piperazine group, which is known to enhance binding affinity to various biological targets. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds.

The biological activity of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in cancer cell proliferation and survival .
  • Cell Cycle Modulation : Studies suggest that it induces cell cycle arrest in the S-phase, thereby inhibiting cancer cell growth without significantly inducing apoptosis .

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride:

  • In Vitro Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, including lung cancer cells, with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between the compound and HDAC6, suggesting a higher binding affinity compared to other HDAC isoforms .

Case Study 1: Histone Deacetylase Inhibition

A study by Wang et al. (2015) investigated a series of compounds similar to 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride. The findings indicated that para-substituted hydroxamic acid analogs effectively inhibited HDAC6, leading to antiproliferative effects in cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride with various targets. These studies revealed strong interactions with HDAC6 and provided a rationale for its selectivity over other isoforms, which could be leveraged for developing targeted cancer therapies .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride compared to other similar compounds:

CompoundTarget EnzymeIC50 (µM)Activity Type
2-(4-Piperazin-1-YL-phenyl)-benzooxazoleHDAC60.1 - 1.0Anticancer
4-[4-(1-methylbenzimidazol-2-yl)piperazin]HDAC60.9 - 6Anticancer
Other Piperazine DerivativesVariousVariesAntimicrobial

Q & A

Q. What experimental controls are critical for validating target engagement in cellular models?

  • Methodological Answer :
  • Negative controls : Use piperazine-free analogs (e.g., benzooxazole alone) to rule out scaffold-mediated effects.
  • Positive controls : Reference inhibitors (e.g., ketanserin for 5-HT2A_{2A} assays).
  • CRISPR knockouts : Validate target specificity using receptor-deficient cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

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